molecular formula C21H22N4O4S B2600323 2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide CAS No. 2097901-09-0

2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2600323
CAS No.: 2097901-09-0
M. Wt: 426.49
InChI Key: GKMZVGSTSLACTB-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroimidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities

Preparation Methods

The synthesis of 2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the tetrahydroimidazo[1,2-a]pyridine core: This is typically achieved through the condensation of 2-aminopyridine with suitable aldehydes or ketones under acidic conditions.

    Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Coupling with phenoxyacetic acid: The final step involves coupling the sulfonamide intermediate with phenoxyacetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It has been studied for its potential antimicrobial properties, showing activity against various bacterial strains.

    Medicine: The compound is being investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.

    Industry: It may be used in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes in microorganisms or cancer cells, leading to their death or reduced proliferation. The tetrahydroimidazo[1,2-a]pyridine moiety may also interact with specific receptors or enzymes, further contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar compounds to 2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide include:

    5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives: These compounds share the tetrahydroimidazo core and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole are well-known sulfonamides with antimicrobial activity. The presence of the sulfonamide group in these compounds is crucial for their biological activity.

    Phenoxyacetic acid derivatives: These compounds are used in various applications, including herbicides and pharmaceuticals, due to their ability to interact with specific biological targets.

The uniqueness of this compound lies in the combination of these functional groups, which may result in synergistic effects and enhanced biological activity.

Properties

IUPAC Name

2-[4-[[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]sulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c22-20(26)14-29-15-8-10-16(11-9-15)30(27,28)24-18-6-2-1-5-17(18)19-13-25-12-4-3-7-21(25)23-19/h1-2,5-6,8-11,13,24H,3-4,7,12,14H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMZVGSTSLACTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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